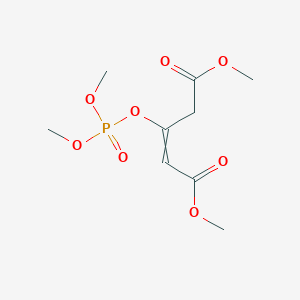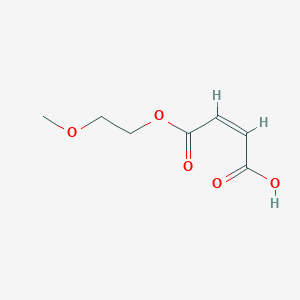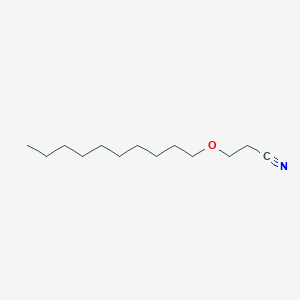![molecular formula C8H12O2 B091302 Bicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 18720-30-4](/img/structure/B91302.png)
Bicyclo[2.2.1]heptane-1-carboxylic acid
Descripción general
Descripción
Bicyclo[2.2.1]heptane-1-carboxylic acid is a chemical compound that serves as a building block in the synthesis of various polyimides and other complex molecules. It is characterized by its bicyclic structure, which imparts certain physical and chemical properties that make it valuable in materials science and medicinal chemistry.
Synthesis Analysis
The synthesis of derivatives of bicyclo[2.2.1]heptane-1-carboxylic acid has been explored in several studies. For instance, the synthesis of polyimides from bicyclo[2.2.1]heptane-derived dianhydride and aromatic diamines resulted in materials with high solubility and thermal stability . Another study reported the enantioselective synthesis of half-esters of bicyclo[2.2.1]heptanedicarboxylic acid, which are useful chiral building blocks for natural products . Additionally, the synthesis of 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, a rigid analogue of 2-aminoadipic acid, was achieved in six steps from a dibromohexanedioate precursor .
Molecular Structure Analysis
The molecular structure of bicyclo[2.2.1]heptane-1-carboxylic acid derivatives has been determined in several studies. For example, the crystal and molecular structure of a methionine analogue was elucidated using single-crystal X-ray analysis, providing insights into the conformational restrictions imposed by the bicyclic framework . The absolute configuration of related compounds, such as bicyclo[2.2.1]heptan-2-one, was determined through crystallographic studies, which also revealed hydrogen-bonding properties .
Chemical Reactions Analysis
Bicyclo[2.2.1]heptane-1-carboxylic acid and its derivatives participate in various chemical reactions. The rhodium-catalyzed asymmetric addition using bicyclo[2.2.1]hepta-2,5-diene ligands demonstrated high activity and enantioselectivity, showcasing the potential of these compounds in catalysis . The electrochemical oxidation of a methionine analogue of bicyclo[2.2.1]heptane-1-carboxylic acid revealed neighboring group participation, leading to the formation of sulfoxides .
Physical and Chemical Properties Analysis
The physical and chemical properties of bicyclo[2.2.1]heptane-1-carboxylic acid derivatives are influenced by their rigid and alicyclic nature. Polyimides derived from these compounds exhibit high glass transition temperatures and thermal stability, making them suitable for high-performance materials . The solubility of these polymers in polar organic solvents is also noteworthy, as it facilitates the processing of materials into films and other forms . The chiral derivatives of bicyclo[2.2.1]heptanedicarboxylic acid are particularly attractive for their high optical purity, which is essential for applications in asymmetric synthesis .
Aplicaciones Científicas De Investigación
Synthesis of Polyimides : Bicyclo[2.2.1]heptane derivatives are used in the synthesis of fully alicyclic polyimides, offering potential applications in producing films soluble in organic polar solvents like DMAc and NMP (Matsumoto, 2001).
Mass Spectrometry in Stereochemical Problems : These compounds are useful in understanding the mass spectrometric behavior of stereoisomeric mono- and di-substituted norbornanes, aiding in the characterization of stereoisomers (Curcuruto et al., 1991).
Synthesis of Conformationally Restricted Analogs : They have been used in the synthesis of conformationally restricted methionine analogs, providing insights into molecular structures and electrochemical properties (Glass et al., 1990).
Chiral Auxiliary Synthesis : These compounds are instrumental in synthesizing chiral auxiliaries, as seen in the high-yield synthesis of diastereomerically pure dimethylbicyclo[2.2.1]heptane-1-carboxylic acids (Ishizuka et al., 1990).
Generation of Neuronal Nicotinic Receptor Ligands : They are used in synthesizing novel bicyclic α-amino acids for generating neuronal nicotinic receptor ligands (Strachan et al., 2006).
Enantioselective Synthesis of Half-Esters : Bicyclo[2.2.1]heptanedicarboxylic acid derivatives have been synthesized enantioselectively, proving useful as chiral building blocks in natural product synthesis (Ohtani et al., 1991).
Microbiological Asymmetric Hydroxylation : These compounds are substrates for asymmetric hydroxylation by various microorganisms, yielding chiral products that are intermediates for natural prostaglandins and other compounds (Yamazaki & Maeda, 1985).
Organocatalytic Aldol Reactions : They have been evaluated for their catalytic potential in direct aldol reactions, contributing to our understanding of enantioselectivity in catalysis (Armstrong et al., 2009).
Transport Applications in Cellular Systems : Isomers of these compounds have been synthesized and tested for specificity to membrane transport systems in tumor and hepatoma cells (Christensen et al., 1983).
High-Performance Liquid Chromatographic Methods : They are used in developing chromatographic methods for separating enantiomers of bicyclic β-amino acids (Török et al., 1998).
Safety And Hazards
Propiedades
IUPAC Name |
bicyclo[2.2.1]heptane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-7(10)8-3-1-6(5-8)2-4-8/h6H,1-5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXGYGYFPTZHLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80171989 | |
| Record name | Bicyclo(2.2.1)heptane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80171989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[2.2.1]heptane-1-carboxylic acid | |
CAS RN |
18720-30-4 | |
| Record name | Bicyclo(2.2.1)heptane-1-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018720304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Norbornanecarboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143956 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bicyclo(2.2.1)heptane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80171989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bicyclo[2.2.1]heptane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Bicyclo(2.2.1)heptane-1-carboxylic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QTU9JW5VKL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Propionanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]-](/img/structure/B91229.png)






